molecular formula C24H21N3O4 B11301642 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Cat. No.: B11301642
M. Wt: 415.4 g/mol
InChI Key: HQVSIJIMKIMUNO-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique structure, featuring both methoxyphenoxy and oxadiazole moieties, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Coupling with Methoxyphenol: : The methoxyphenol moiety is introduced via nucleophilic aromatic substitution reactions. This step often involves the reaction of 2-methoxyphenol with an appropriate halogenated precursor in the presence of a base such as potassium carbonate (K₂CO₃).

  • Amide Bond Formation: : The final step involves the formation of the amide bond between the oxadiazole-containing intermediate and the methoxyphenol derivative. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form corresponding phenols or quinones under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, bases like sodium hydride (NaH), and catalysts such as palladium on carbon (Pd/C)

Major Products

    Oxidation: Phenols, quinones

    Reduction: Amines, alcohols

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its bioisosteric properties, which can mimic the structure of natural substrates.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
  • 2-(2-Methoxyphenoxy)benzoic acid
  • N-(2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide stands out due to the combination of its methoxyphenoxy and oxadiazole functionalities. This unique combination allows for a broader range of chemical reactions and potential biological activities, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

InChI

InChI=1S/C24H21N3O4/c1-16(30-21-15-9-8-14-20(21)29-2)23(28)25-19-13-7-6-12-18(19)24-26-22(27-31-24)17-10-4-3-5-11-17/h3-16H,1-2H3,(H,25,28)

InChI Key

HQVSIJIMKIMUNO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3)OC4=CC=CC=C4OC

Origin of Product

United States

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